Isobromindione
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Overview
Description
Preparation Methods
Isobromindione can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetic acid with 4-bromo phthalic anhydride . The reaction conditions typically include the use of sodium acetate at temperatures ranging from 220 to 240°C . Another method involves heating the reaction product with sodium methoxide in methanol . These methods provide efficient routes for the preparation of this compound in laboratory settings.
Chemical Reactions Analysis
Isobromindione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isobromindione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: This compound is used in the treatment of gout due to its ability to increase uric acid excretion.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of isobromindione is not fully understood. it is known to exert its effects by interacting with specific molecular targets and pathways involved in uric acid metabolism . The compound likely inhibits enzymes or receptors that regulate uric acid levels in the body, leading to increased excretion of uric acid and relief from gout symptoms .
Comparison with Similar Compounds
Isobromindione is unique among indanediones due to its specific chemical structure and biological activity. Similar compounds in the same class include:
Indanedione: The parent compound with a similar indane ring structure.
Bromindione: A related compound with a bromine atom in a different position.
Phenylindanedione: Another derivative with a phenyl group attached to the indane ring.
These compounds share some chemical properties with this compound but differ in their specific biological activities and applications .
Biological Activity
Isobromindione, a synthetic compound belonging to the class of indandione derivatives, has garnered attention for its potential biological activities, particularly in the context of its pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique indandione framework, which contributes to its biological properties. Its structure can be represented as follows:
This molecular formula indicates that this compound contains bromine and oxygen functionalities that are crucial for its interaction with biological targets.
Antigout Activity
One of the primary areas of research on this compound is its role in uric acid metabolism. Studies have shown that this compound exhibits antigout activity by inhibiting the reabsorption of uric acid in the kidneys. This mechanism is particularly relevant for patients suffering from gout, a condition characterized by elevated uric acid levels.
A study investigating the effects of various drugs on uric acid metabolism found that this compound significantly reduced uric acid levels in animal models. The proposed mechanism involves the inhibition of renal urate transporters, leading to increased excretion of uric acid .
Antitumor Activity
This compound has also been explored for its antitumor properties . Research indicates that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, a study demonstrated that this compound could inhibit ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound across different contexts:
-
Antigout Efficacy :
- A controlled study involving animal models showed that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses yield greater reductions in uric acid levels .
- Antitumor Activity :
- Safety and Toxicology :
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Antigout Activity | Animal Models | Significant reduction in serum uric acid levels |
Antitumor Activity | In Vitro Cell Lines | Induced apoptosis and inhibited cell proliferation |
Toxicology | Safety Assessments | Favorable safety profile at therapeutic doses |
Properties
CAS No. |
1470-35-5 |
---|---|
Molecular Formula |
C15H9BrO2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
5-bromo-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
QFLZIWVSQDZLNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Key on ui other cas no. |
1470-35-5 |
Synonyms |
5-bromo-2-phenyl-1,3-indanedione Uridion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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